

Rauvoyunine C experimental controls and best practices

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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B13447747

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Rauvoyunine C Technical Support Center

Welcome to the technical support center for **Rauvoyunine C**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices for working with this novel alkaloid.

Disclaimer: **Rauvoyunine C** is a research compound. Information regarding its specific biological activities and mechanisms of action is limited. The guidance provided here is based on general best practices for natural product research and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is **Rauvoyunine C** and what are its known properties?

Rauvoyunine C is a natural alkaloid compound isolated from the fungus *Trichoderma harzianum*.^{[1][2]} Alkaloids derived from *Trichoderma* species are known to possess a range of biological activities, including antifungal, antimicrobial, and cytotoxic effects.^{[3][4]}

Summary of Physical and Chemical Properties:

Property	Value	Source
CAS Number	1211543-01-9	[5][6]
Molecular Formula	C32H36N2O9	[6]
Molecular Weight	592.65 g/mol	[6]
Appearance	Powder	[6]
Melting Point	173-175°C (in acetone)	[5][6]
Boiling Point (Predicted)	685.7 ± 55.0°C	[5][6]
Density (Predicted)	1.39 ± 0.1 g/cm3	[5][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5][6] Insoluble in water.	
Purity	Typically available at ≥98%	[7]

Q2: What are the potential biological activities of **Rauvoyunine C**?

While specific studies on **Rauvoyunine C** are limited, secondary metabolites from *Trichoderma harzianum* have shown a variety of biological activities, including:

- Antifungal activity[2]
- Antimicrobial activity
- Cytotoxicity against various cancer cell lines[2]
- Anticancer properties[8][9]
- Anti-inflammatory properties[10][11]
- Neuroprotective effects[12][13]

Therefore, it is plausible that **Rauvoyunine C** may exhibit one or more of these activities.

Q3: How should I prepare a stock solution of **Rauvoyunine C**?

Given its solubility profile, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Protocol for Stock Solution Preparation:

- Calculate the required mass of **Rauvoyunine C** to achieve the desired stock concentration (e.g., 10 mM).
- Add the appropriate volume of high-purity DMSO to the vial containing the **Rauvoyunine C** powder.
- Vortex or sonicate gently until the compound is completely dissolved.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in your experimental medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity.

Troubleshooting Guides

Problem 1: I am not observing any biological effect in my cell-based assay.

- Possible Cause 1: Inadequate Concentration. The effective concentration of **Rauvoyunine C** may be higher than what you are currently testing.
 - Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration.
- Possible Cause 2: Poor Solubility in Aqueous Medium. **Rauvoyunine C** is insoluble in water. Precipitates may form when the DMSO stock is diluted in aqueous culture medium.
 - Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower final concentration or employing a solubilizing agent (e.g., Pluronic F-68), though the latter may have its own cellular effects that need to be controlled for.

- Possible Cause 3: Instability of the Compound. The compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).
 - Solution: Minimize the exposure of the compound to harsh conditions. Prepare fresh dilutions from the frozen stock for each experiment.

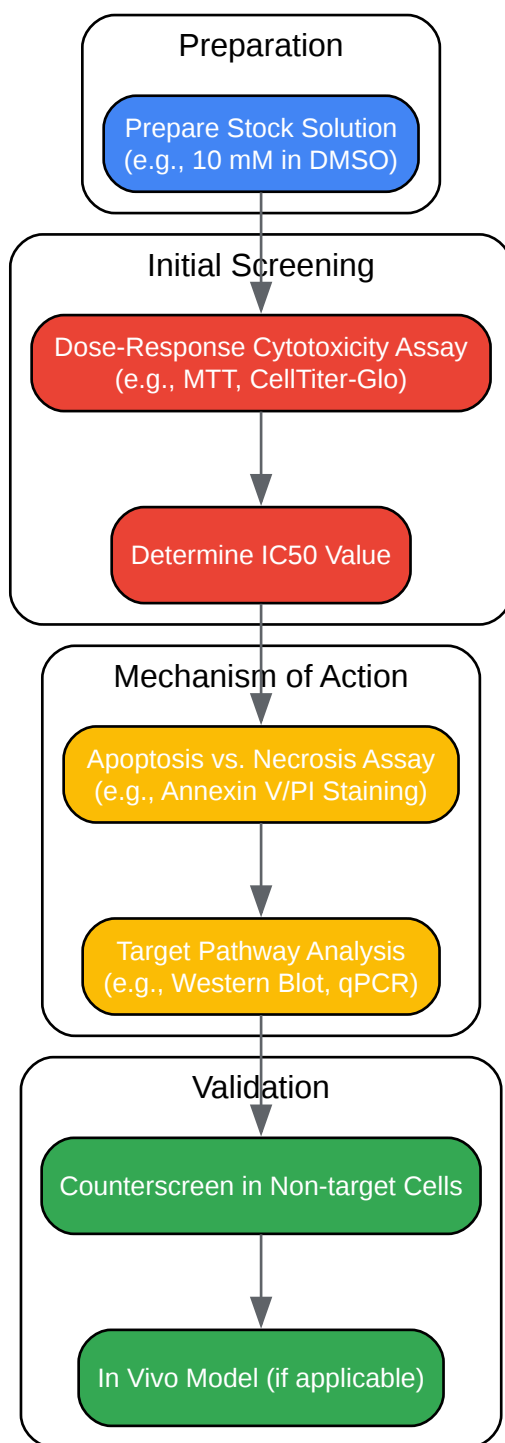
Problem 2: I am observing high levels of cell death even at low concentrations, including in my control group.

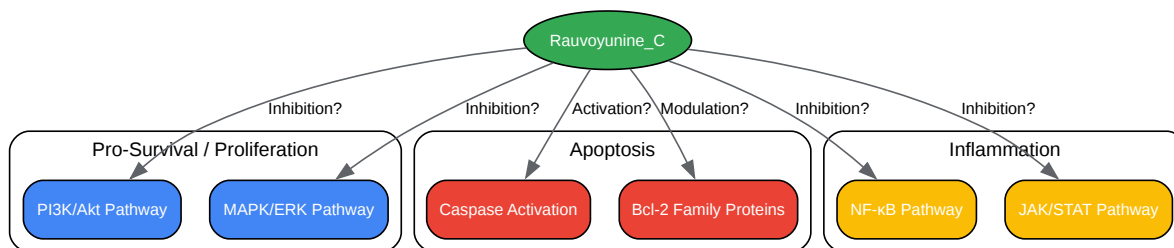
- Possible Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high.
 - Solution: Ensure the final DMSO concentration is at or below 0.1%. Prepare a vehicle control with the same final DMSO concentration as your experimental samples to assess solvent toxicity.
- Possible Cause 2: Off-Target Effects. The compound may have non-specific cytotoxic effects.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Solution: Consider using a counterscreen with a different cell line to assess specificity. If possible, investigate the mechanism of cell death to understand if it is a targeted effect (e.g., apoptosis) or a non-specific one (e.g., necrosis).

Experimental Protocols and Best Practices

General Experimental Workflow

The following workflow is a general guideline for investigating the biological activity of a novel compound like **Rauvuyunine C**.





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